molecular formula C6H14Cl2N2O2 B13570316 2-Methylpiperazine-2-carboxylicaciddihydrochloride

2-Methylpiperazine-2-carboxylicaciddihydrochloride

Cat. No.: B13570316
M. Wt: 217.09 g/mol
InChI Key: BWHQNPLMMNTPFK-UHFFFAOYSA-N
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Description

2-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H12N2O2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperazine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for 2-Methylpiperazine-2-carboxylic acid dihydrochloride often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperazine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methylpiperazine-2-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpiperazine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14Cl2N2O2

Molecular Weight

217.09 g/mol

IUPAC Name

2-methylpiperazine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H12N2O2.2ClH/c1-6(5(9)10)4-7-2-3-8-6;;/h7-8H,2-4H2,1H3,(H,9,10);2*1H

InChI Key

BWHQNPLMMNTPFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1)C(=O)O.Cl.Cl

Origin of Product

United States

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